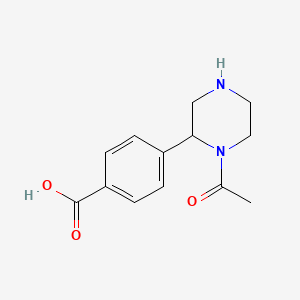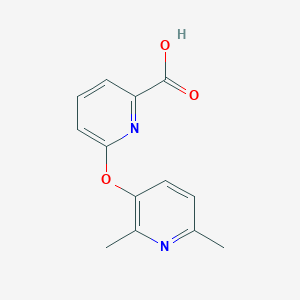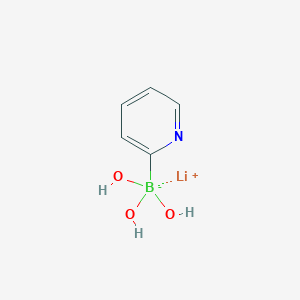
Lithium trihydroxy(pyridin-2-yl)borate
説明
Lithium trihydroxy(pyridin-2-yl)borate is a chemical compound with the molecular formula C5H7BLiNO3 . It is also known by its IUPAC name: lithium;trihydroxy (2-pyridyl)boranuide .
Synthesis Analysis
The synthesis of this compound involves several steps. In one method, 2-bromo-pyridine is combined with n-butyllithium and Triisopropyl borate in tetrahydrofuran, hexane, and toluene at temperatures ranging from -78 to 0℃ for 3.75 hours. This is followed by the addition of isopropyl alcohol .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C5H7BNO3.Li/c8-6(9,10)5-3-1-2-4-7-5;/h1-4,8-10H;/q-1;+1 . The molecular weight of the compound is 146.87 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 146.87 . The compound should be stored in an inert atmosphere, preferably in a freezer, under -20°C .科学的研究の応用
Modified Suzuki–Miyaura Cross-Coupling Reactions
Lithium trihydroxy(pyridin-2-yl)borate salts have been synthesized and used in modified Suzuki–Miyaura cross-coupling reactions. These pyridyl lithium trihydroxy and triisopropoxy 2-borate salts provide a viable alternative to unstable 2-pyridylboronic acids and their derivatives, offering a shelf-stable, isolable, and characterizable option for these reactions. This innovation opens up new possibilities for cross-coupling chemistry, particularly with sp2-hybridized nitrogen-containing heterocycles, enhancing the synthesis of complex organic molecules (Chen et al., 2012).
Pyrotechnic Colorants
The lithium salts of dihydrobis(pyrazol-1-yl)borate and similar compounds have been evaluated for their use as strontium- and chlorine-free red pyrotechnic colorants. These compounds have been found suitable for imparting red color to a pyrotechnic flame, addressing environmental and health concerns associated with traditional materials. Their high nitrogen content and the properties of a low combustion temperature and a reducing flame atmosphere make them promising candidates for the development of environmentally friendly pyrotechnics (Dufter et al., 2019).
Lithium Battery Electrolytes
Tris[2H-hexafluoroisopropyl)borate (THFPB) has been synthesized and studied as an additive for lithium battery electrolytes. The addition of THFPB to lithium battery electrolytes shows significant improvements in conductivity enhancement and electrochemical stability. This compound provides a potential solution for enhancing the performance of lithium batteries, particularly in terms of cycling efficiency and cycleability, by improving the interfacial stability between the electrolyte and the electrodes (Sun et al., 2002).
Safety and Hazards
The compound is classified under the GHS07 hazard class. It has the hazard statements H302-H315-H320-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338, suggesting measures to prevent exposure and actions to take if exposure occurs .
作用機序
Target of Action
It is known that the compound has a boron atom and a lithium ion, which can coordinate with various biological targets .
Mode of Action
Lithium Trihydroxy(pyridin-2-yl)borate is an organoboron compound that exhibits certain reactivity due to the presence of a coordinated boron atom and lithium ion .
Pharmacokinetics
It is soluble in polar solvents such as water and methanol , which may influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is generally stored under an inert atmosphere and in a freezer, under -20°C . This suggests that the compound may be sensitive to oxygen and temperature.
特性
IUPAC Name |
lithium;trihydroxy(pyridin-2-yl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BNO3.Li/c8-6(9,10)5-3-1-2-4-7-5;/h1-4,8-10H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDMBPNLZOETGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=CC=CC=N1)(O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BLiNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-Iodo-4-(1-methanesulfonyl-piperidin-3-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1399201.png)
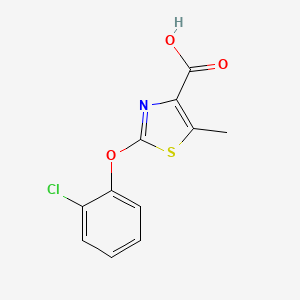
![Isopropyl-(6-piperidin-3-yl-4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-amine](/img/structure/B1399203.png)
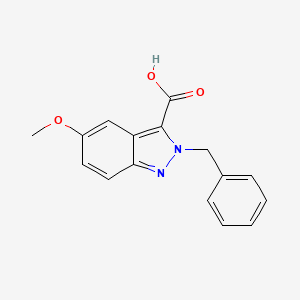
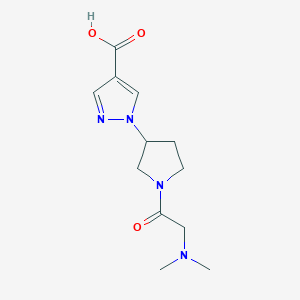
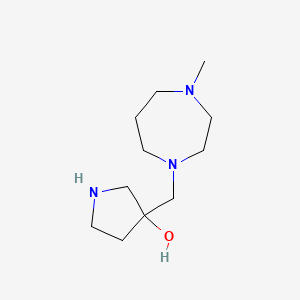
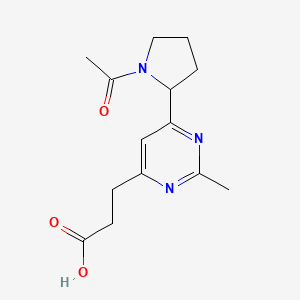

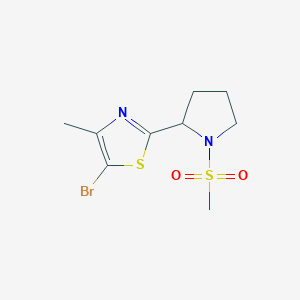
![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-4-yl)-pyrazin-2-yl-amine](/img/structure/B1399214.png)
![3-[6-(1-Methanesulfonyl-piperidin-4-yl)-2-methyl-pyrimidin-4-yl]-propionic acid](/img/structure/B1399218.png)
![[5-Iodo-4-(1-methanesulfonyl-pyrrolidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1399221.png)
